Acide clavulanique

Vue d'ensemble

Description

L’acide clavulanique est un composé β-lactamique qui fonctionne comme un inhibiteur de β-lactamase à mécanisme basé. Il est dérivé de la bactérie Streptomyces clavuligerus. Bien que l’this compound lui-même ne possède pas de propriétés antibiotiques significatives, il est très efficace lorsqu’il est associé à des antibiotiques du groupe des pénicillines pour surmonter la résistance aux antibiotiques chez les bactéries qui produisent des enzymes β-lactamases .

Applications De Recherche Scientifique

Clavulanic acid has a wide range of scientific research applications:

Chemistry: It is used as a key intermediate in the synthesis of β-lactam antibiotics.

Biology: Clavulanic acid is studied for its role in inhibiting β-lactamase enzymes and its potential to combat antibiotic resistance.

Industry: Clavulanic acid is produced on an industrial scale for use in pharmaceutical formulations.

Mécanisme D'action

L’acide clavulanique agit comme un inhibiteur irréversible à mécanisme basé des enzymes β-lactamases. Il se lie au site actif de l’enzyme, où le cycle β-lactame est ouvert par un résidu de sérine, rendant l’enzyme inactive. Cette inhibition empêche la dégradation des antibiotiques β-lactamiques, rétablissant ainsi leur activité antimicrobienne contre les bactéries résistantes .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Clavulanic acid interacts with β-lactamase enzymes, preventing them from inactivating certain β-lactam antibiotics . It binds to these enzymes in an irreversible manner, thereby enhancing the effectiveness of β-lactam antibiotics . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .

Cellular Effects

Clavulanic acid has been shown to enhance dopamine release in PC12 and SH-SY5Y cells without affecting dopamine synthesis . It also has been associated with an increased incidence of cholestatic jaundice and acute hepatitis during therapy or shortly after .

Molecular Mechanism

The molecular mechanism of clavulanic acid involves its β-lactam structure that binds in an irreversible fashion to β-lactamases, preventing them from inactivating certain β-lactam antibiotics . This mechanism allows it to overcome antibiotic resistance in bacteria that secrete β-lactamase .

Temporal Effects in Laboratory Settings

Clavulanic acid is an unstable molecule in aqueous solution and its stability depends strongly on temperature and concentration . Despite its popular use for 40 years, few pharmacokinetic/pharmacodynamic (PK/PD) studies were undertaken to justify the doses and breakpoints currently in use for various infections .

Dosage Effects in Animal Models

In animal models, clavulanic acid formulations are intended for use in cattle, pigs, and sheep as intramuscular injectable suspensions . The single-dose toxicity was higher in a study on pre-weaning rats, with gastrointestinal signs and deaths occurring even at the lowest dose level tested (125 mg/kg bw) .

Metabolic Pathways

Clavulanic acid is produced by the bacterium Streptomyces clavuligerus, using glyceraldehyde-3-phosphate and L-arginine as starting materials . The β-lactam like structure of clavulanic acid looks structurally similar to penicillin, but the biosynthesis of this molecule involves a different biochemical pathway .

Transport and Distribution

After oral administration, clavulanic acid is well absorbed and distributed in body tissues . It is mainly excreted through urine, accounting for 42% in rats, 52% in dogs, and 75% in humans of the absorbed dose .

Subcellular Localization

While there is limited information available on the subcellular localization of clavulanic acid, studies indicate that it binds to Munc18-1 and Rab4 and alters the subcellular localization of both proteins to the plasma membrane in neuronal cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide clavulanique est principalement produit par fermentation en utilisant des souches de Streptomyces clavuligerus. Le processus de fermentation consiste à cultiver la bactérie dans un environnement contrôlé avec des nutriments et des conditions spécifiques afin d’optimiser le rendement en this compound . Le pH du bouillon de fermentation est strictement contrôlé dans une plage de 6,3 à 6,7 pour améliorer la production .

Méthodes de production industrielle

La production industrielle d’this compound implique une fermentation à grande échelle suivie de processus de purification. Le bouillon de fermentation est mélangé à du 2-éthylhexanoate de lithium pour isoler le clavulanate de lithium, qui peut ensuite être converti en d’autres sels ou esters . Cette méthode garantit un rendement élevé et une pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’acide clavulanique subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d’this compound.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions de l’this compound comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux produits formés

Les principaux produits formés à partir des réactions de l’this compound comprennent divers dérivés avec des groupes fonctionnels modifiés qui peuvent améliorer ses propriétés inhibitrices de la β-lactamase .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme intermédiaire clé dans la synthèse d’antibiotiques β-lactamiques.

Biologie : L’this compound est étudié pour son rôle dans l’inhibition des enzymes β-lactamases et son potentiel pour lutter contre la résistance aux antibiotiques.

Industrie : L’this compound est produit à l’échelle industrielle pour une utilisation dans des formulations pharmaceutiques.

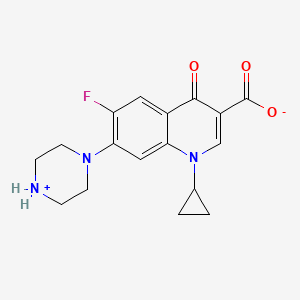

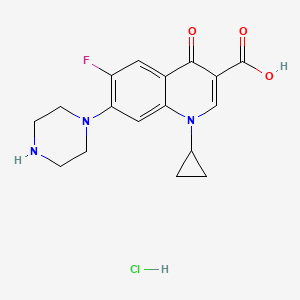

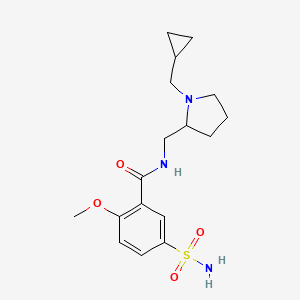

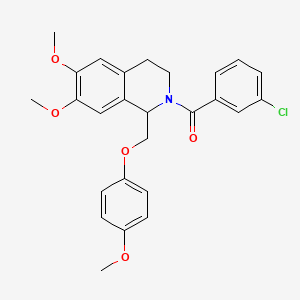

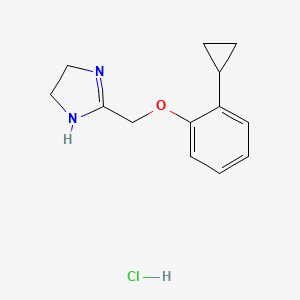

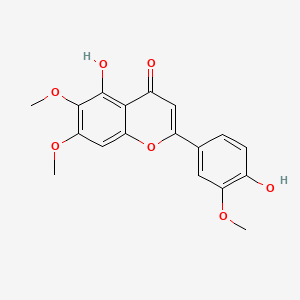

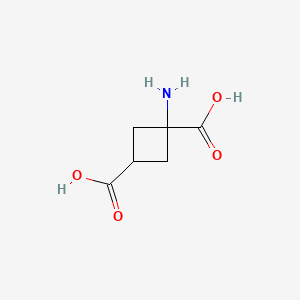

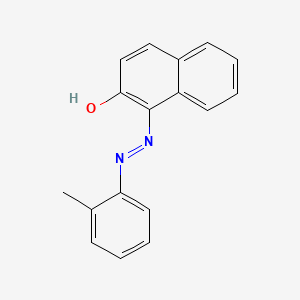

Comparaison Avec Des Composés Similaires

Composés similaires

L’acide clavulanique est similaire à d’autres inhibiteurs de β-lactamases tels que le sulbactam et le tazobactam. Ces composés inhibent également les enzymes β-lactamases et sont utilisés en association avec des antibiotiques β-lactamiques .

Unicité

Ce qui distingue l’this compound, c’est son activité inhibitrice de β-lactamase à large spectre et sa capacité à former des complexes stables avec les enzymes β-lactamases. Cela le rend très efficace pour surmonter la résistance aux antibiotiques dans une large gamme de souches bactériennes .

Conclusion

L’this compound est un composé crucial dans la lutte contre la résistance aux antibiotiques. Ses propriétés uniques et sa large gamme d’applications en chimie, biologie, médecine et industrie en font un outil précieux dans la science et les soins de santé modernes.

Propriétés

IUPAC Name |

(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZVJAQRINQKSD-PBFISZAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |

| Record name | Clavulanic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022830 | |

| Record name | Clavulanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.37e+02 g/L | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clavulanic acid contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics, with efficacy in treating susceptible gram-positive and gram-negative infections. | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58001-44-8 | |

| Record name | Clavulanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clavulanic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clavulanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clavulanic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLAVULANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117.5-118, 117.5 - 118 °C | |

| Record name | Clavulanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clavulanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

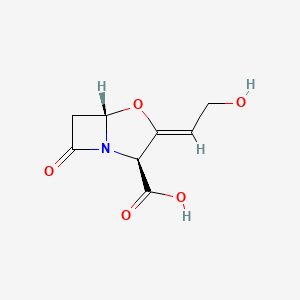

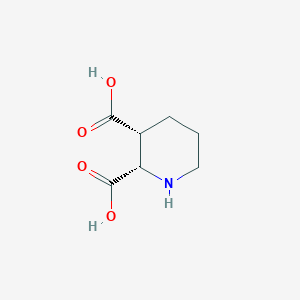

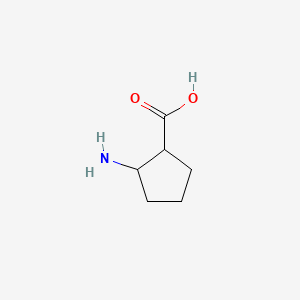

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1R)-1-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-[(2R)-2-[[2,4-dibromo-6-[(cyclohexyl-methyl-amino)methyl]phenyl]carbamoyl]-2-phenylmethoxycarbonylamino-ethyl]disulfanyl-ethyl]carbamate dihydrochloride](/img/structure/B1669092.png)